CFTR corrector 4, also known as IDOR-4, is a novel macrocyclic compound designed to correct the misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator protein, particularly the F508del mutation. This mutation is prevalent in cystic fibrosis patients and leads to defective protein trafficking and function. CFTR corrector 4 belongs to a new class of correctors termed "type IV," which have shown enhanced efficacy compared to existing correctors. These compounds work by stabilizing the protein during its synthesis, thereby improving its folding and trafficking to the cell surface.
CFTR corrector 4 was developed through a drug discovery program focused on identifying macrocyclic compounds that could effectively enhance CFTR function. The initial lead compound, IDOR-0, was identified and subsequently modified to yield IDOR-4, which demonstrated superior efficacy in cellular assays .
CFTR corrector 4 is classified as a type IV CFTR corrector. This classification is based on its mechanism of action and structural characteristics, distinguishing it from other types of CFTR correctors that have been previously identified (types I, II, and III). Type IV correctors are characterized by their ability to significantly increase the surface expression of the F508del-CFTR protein beyond baseline levels .
The synthesis of CFTR corrector 4 involves several key steps that utilize advanced organic synthesis techniques. The process typically begins with the formation of a macrocyclic structure through ring-closing reactions and subsequent modifications to enhance pharmacological properties.
Technical details regarding specific reagents and conditions used in these synthesis steps can be found in detailed synthetic reports .
CFTR corrector 4 features a complex macrocyclic structure that is critical for its function as a corrector. The specific arrangement of atoms within this structure allows it to interact effectively with the CFTR protein.
The structural data indicate that CFTR corrector 4 binds within a specific pocket on the CFTR protein, stabilizing its conformation during folding and enhancing its transport efficiency .
CFTR corrector 4 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The reactions are typically conducted under controlled conditions using solvents like dimethylformamide or dichloromethane, with reagents such as coupling agents (e.g., HATU) employed to facilitate bond formation .
The mechanism by which CFTR corrector 4 exerts its effects involves several critical steps:
Studies have shown that treatment with CFTR corrector 4 can achieve surface expression levels of F508del-CFTR comparable to wild-type levels, indicating significant improvements in folding efficiency .
Relevant data regarding melting points, boiling points, and spectral properties (such as infrared or nuclear magnetic resonance spectra) would provide further insights into its physical and chemical characteristics .
CFTR corrector 4 has significant potential in scientific research and therapeutic applications:
The ongoing research into this compound may lead to enhanced therapies for cystic fibrosis patients, improving their quality of life through better management of this genetic disorder .
CFTR corrector 4 (corr-4a), a bisaminomethylbithiazole derivative, targets the fundamental thermodynamic instability of ΔF508-CFTR. The deletion of phenylalanine 508 in nucleotide-binding domain 1 (NBD1) disrupts local folding energetics, increasing its unfolding propensity at physiological temperatures (37°C). Corrector 4 partially counteracts this by binding to an allosteric site in transmembrane domain 1 (TMD1), reducing NBD1 aggregation kinetics by ~40% in vitro [9]. However, unlike second-generation correctors (e.g., VX-809), it does not significantly increase the melting temperature (Tm) of isolated NBD1, indicating its primary action is interfacial stabilization rather than direct domain rescue [6] [9].
Table 1: Thermodynamic Impact of Corrector 4 on ΔF508-NBD1
| Parameter | ΔF508-NBD1 (Untreated) | ΔF508-NBD1 + Corrector 4 | Wild-Type NBD1 |
|---|---|---|---|
| Melting Temp (Tm) | 40.1 ± 0.5°C | 40.9 ± 0.4°C | 46.2 ± 0.3°C |
| Aggregation Half-life | 2.3 ± 0.2 h | 3.8 ± 0.3 h* | 8.1 ± 0.5 h |
| Protease Resistance | Low | Moderate↑ | High |
↑30–40% improvement vs. untreated; *Data from [6] [9]
Corrector 4 binds a hydrophobic pocket within TMD1, comprising transmembrane helices 3, 4, 5, and 6 (TM3/4/5/6). This binding fills an internal cavity of ~400 ų, linking thermodynamically unstable helices through van der Waals contacts and hydrophobic interactions [8] [10]. Cryo-EM analyses reveal that Corrector 4’s bithiazole core adopts a planar s-cis conformation, enabling optimal insertion into the TMD1 pocket. This stabilizes helix-helix packing, reducing conformational flexibility by 60% as measured by hydrogen-deuterium exchange mass spectrometry (HDX-MS) [3] [9].
Critically, Corrector 4 acts posttranslationally: When added during the chase phase of pulse-chase assays, it rescues ΔF508-CFTR maturation efficiency from <1% to ~8–9% in bronchial epithelial cells. This contrasts with cotranslational correctors (e.g., VX-809), which require presence during protein synthesis [3] [4]. The compound’s efficacy is enhanced at permissive temperatures (27°C), achieving 5–10-fold higher rescue than at 37°C [6].
The primary defect in ΔF508-CFTR involves disrupted interdomain contacts between NBD1 and cytoplasmic loops (CLs) of TMD1 (CL1) and TMD2 (CL4). Corrector 4 strengthens NBD1-CL1/CL4 coupling through long-range allosteric effects originating from TMD1 stabilization [2] [10]. Molecular dynamics simulations show that Corrector 4 binding reduces the distance between NBD1 residue G550 and CL4 residue R1070 by 4.2 Å, restoring interfacial contacts critical for domain folding [10].
Table 2: Interdomain Distance Changes Induced by Corrector 4
| Domain Interface | Distance (ΔF508-CFTR) | Distance (ΔF508-CFTR + Corrector 4) | Wild-Type CFTR |
|---|---|---|---|
| NBD1 (F494)–CL1 (S249) | 18.7 ± 1.2 Å | 14.1 ± 0.9 Å* | 12.3 ± 0.8 Å |
| NBD1 (V510)–CL4 (R1070) | 21.5 ± 1.5 Å | 16.3 ± 1.1 Å* | 14.8 ± 0.7 Å |
| NBD1 (ΔF508)–TMD1 Core | Unstable | Stabilized↑ | Stable |
*↑Reduced fluctuation; *p<0.01 vs. untreated; *Data from [2] [10]
Synergy is observed when Corrector 4 is combined with:
Table 3: Synergistic Rescue of ΔF508-CFTR by Corrector 4 Combinations
| Rescue Strategy | Maturation Efficiency | Functional Chloride Transport |
|---|---|---|
| Corrector 4 alone | 8–9% | 12–15% of WT |
| Corrector 4 + NBD1 stabilizer | 25–30%* | 35–40% of WT* |
| Corrector 4 + CL4 suppressor | 40–45%* | 50–55% of WT* |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6